Fedratinib Hydrochloride Fedratinib Hydrochloride Fedratinib Hydrochloride is the monohydrate dihydrochloride salt form of fedratinib, an orally bioavailable, small-molecule, ATP-competitive inhibitor of Janus-associated kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3; CD135; STK1; FLK2), with potential antineoplastic activity. Upon oral administration, fedratinib competes with wild-type JAK2 as well as mutated forms for ATP binding, which may result in inhibition of JAK2 activation, inhibition of the JAK-STAT signaling pathway, inhibition of tumor cell proliferation and induction of tumor cell apoptosis. JAK2 is the most commonly mutated gene in bcr-abl-negative myeloproliferative disorders (MPDs). In addition, fedratinib targets, binds to and inhibits the activity of FLT3. This inhibits uncontrolled FLT3 signaling and results in the inhibition of proliferation in tumor cells overexpressing FLT3. FLT3, a class III receptor tyrosine kinase (RTK), is overexpressed or mutated in most B-lineage neoplasms and in acute myeloid leukemias and plays a key role in tumor cell proliferation.
See also: Fedratinib (has active moiety).
Brand Name: Vulcanchem
CAS No.: 1374744-69-0
VCID: VC0527834
InChI: InChI=1S/C27H36N6O3S.2ClH.H2O/c1-20-19-28-26(30-21-10-12-23(13-11-21)36-17-16-33-14-5-6-15-33)31-25(20)29-22-8-7-9-24(18-22)37(34,35)32-27(2,3)4;;;/h7-13,18-19,32H,5-6,14-17H2,1-4H3,(H2,28,29,30,31);2*1H;1H2
SMILES: CC1=CN=C(N=C1NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)NC3=CC=C(C=C3)OCCN4CCCC4.O.Cl.Cl
Molecular Formula: C27H40Cl2N6O4S
Molecular Weight: 615.6 g/mol

Fedratinib Hydrochloride

CAS No.: 1374744-69-0

Cat. No.: VC0527834

Molecular Formula: C27H40Cl2N6O4S

Molecular Weight: 615.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Fedratinib Hydrochloride - 1374744-69-0

CAS No. 1374744-69-0
Molecular Formula C27H40Cl2N6O4S
Molecular Weight 615.6 g/mol
IUPAC Name N-tert-butyl-3-[[5-methyl-2-[4-(2-pyrrolidin-1-ylethoxy)anilino]pyrimidin-4-yl]amino]benzenesulfonamide;hydrate;dihydrochloride
Standard InChI InChI=1S/C27H36N6O3S.2ClH.H2O/c1-20-19-28-26(30-21-10-12-23(13-11-21)36-17-16-33-14-5-6-15-33)31-25(20)29-22-8-7-9-24(18-22)37(34,35)32-27(2,3)4;;;/h7-13,18-19,32H,5-6,14-17H2,1-4H3,(H2,28,29,30,31);2*1H;1H2
Standard InChI Key QAFZLTVOFJHYDF-UHFFFAOYSA-N
SMILES CC1=CN=C(N=C1NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)NC3=CC=C(C=C3)OCCN4CCCC4.O.Cl.Cl
Canonical SMILES CC1=CN=C(N=C1NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)NC3=CC=C(C=C3)OCCN4CCCC4.O.Cl.Cl
Appearance Solid powder

Chemical Structure and Properties

Fedratinib hydrochloride (C₂₇H₄₀Cl₂N₆O₄S) has a molecular weight of 615.6 g/mol and exists as a crystalline solid soluble in aqueous solutions. Its parent compound, fedratinib, is a small-molecule ATP-competitive inhibitor with a structure optimized for JAK2 binding . Key physicochemical properties include:

ParameterValue
Molecular FormulaC₂₇H₄₀Cl₂N₆O₄S
Molecular Weight615.6 g/mol
Protein Binding≥92% in plasma
Volume of Distribution1770 L

The hydrochloride salt enhances solubility and bioavailability, allowing for once-daily oral administration .

Clinical Efficacy

Fedratinib demonstrated robust efficacy in pivotal trials, particularly in JAK inhibitor-naïve and ruxolitinib-refractory patients.

JAKARTA Trial (JAK Inhibitor-Naïve MF)

A phase 3, placebo-controlled trial (NCT01437787) evaluated 400 mg/day fedratinib in 96 patients with intermediate-2/high-risk MF. At week 24:

  • Spleen Volume Response Rate (SVRR): 47% vs. 1% (placebo) (p < 0.0001).

  • Symptom Response Rate: 40% vs. 9% (p < 0.0001) .

JAKARTA2 Trial (Ruxolitinib-Refactory MF)

A phase 2 single-arm trial (NCT01523171) assessed 97 ruxolitinib-treated patients. Outcomes included:

  • SVRR: 36% at week 24.

  • Symptom Response: 55% in low-platelet cohorts (50–100 × 10⁹/L) .

TrialPopulationSVRRSymptom RR
JAKARTAJAK inhibitor-naïve MF47%40%
JAKARTA2Ruxolitinib-refractory36%55% (low platelets)
AEIncidenceManagement
Thrombocytopenia44% (low platelets)Dose reduction (e.g., 300 mg/day)
Anemia31%Transfusions, erythropoiesis-stimulating agents
Gastrointestinal20–30%Antiemetics, hydration
Liver Transaminase ↑15%Monitor ALT/AST weekly initially

Thrombocytopenia

  • More frequent in low-platelet cohorts (50–100 × 10⁹/L) but rarely severe.

  • Dose reductions to 300 mg/day improved tolerance without compromising efficacy .

Special Populations

Low Platelet Counts (50–100 × 10⁹/L)

In JAKARTA and JAKARTA2 trials, 15% and 34% of patients, respectively, had baseline platelets <100 × 10⁹/L. Outcomes included:

  • SVRR: 36% (combined cohorts) vs. 40% (≥100 × 10⁹/L).

  • No Dose Adjustment Required: 400 mg/day remains effective and safe .

Renal Impairment

Limited data exist, but fedratinib’s renal excretion (5%) suggests cautious use in severe impairment.

Regulatory Status and Black Box Warning

  • FDA Approval: August 2019 for MF with platelets ≥50 × 10⁹/L.

  • Black Box Warning: Thrombocytopenia, anemia, and gastrointestinal toxicity .

Ongoing and Future Research

FREEDOM 2 Trial (NCT03952039)

A phase 3 study comparing fedratinib 400 mg/day to best available therapy (BAT) in ruxolitinib-refractory MF. Key endpoints:

  • Primary: Spleen volume reduction at week 24.

  • Secondary: Symptom improvement, progression-free survival .

Exploratory Indications

  • AML: FLT3 inhibition may offer therapeutic potential, pending clinical validation.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

Related :